molecular formula C3H9N3 B3025567 1,1-Dimethylguanidine CAS No. 6145-42-2

1,1-Dimethylguanidine

Cat. No.: B3025567
CAS No.: 6145-42-2
M. Wt: 87.12 g/mol
InChI Key: SWSQBOPZIKWTGO-UHFFFAOYSA-N
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Description

1,1-Dimethylguanidine is an organic compound with the molecular formula C3H9N3. It is a derivative of guanidine, where two hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1,1-Dimethylguanidine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby reducing the production of nitric oxide . This interaction is crucial as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, leading to various biochemical effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by inhibiting nitric oxide production, which can affect vasodilation and blood pressure regulation . Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of nitric oxide synthase enzymes. This modulation can lead to changes in the expression of genes involved in inflammatory responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nitric oxide synthase enzymes, leading to the inhibition of their activity . This inhibition reduces the production of nitric oxide, a key signaling molecule. The binding interaction between this compound and nitric oxide synthase is crucial for its inhibitory effect. Additionally, this compound may influence other molecular pathways by altering the expression of genes regulated by nitric oxide levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained inhibition of nitric oxide production, resulting in long-term changes in blood pressure regulation and inflammatory responses. The stability of this compound in various experimental conditions is also a critical factor in determining its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit nitric oxide synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood pressure and renal function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby affecting the overall metabolic flux of nitric oxide production . This interaction can lead to changes in metabolite levels, particularly those related to nitric oxide and its downstream signaling molecules . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various tissues where it can exert its inhibitory effects on nitric oxide synthase . The interaction of this compound with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors are important for understanding the overall pharmacokinetics of this compound.

Subcellular Localization

This compound is localized within specific subcellular compartments where it can interact with nitric oxide synthase enzymes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound are closely linked to its localization within cells, as this determines its ability to inhibit nitric oxide synthesis effectively . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide, followed by hydrolysis. Another method includes the reaction of dimethylamine with thiourea, which is then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process typically involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dimethylguanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethylguanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide synthesis sets it apart from other guanidine derivatives, making it valuable in medical research .

Properties

IUPAC Name

1,1-dimethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQBOPZIKWTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1])
Record name N,N-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60878702
Record name DIMETHYLGUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3324-71-8, 6145-42-2
Record name 1,3-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLGUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two 6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidines which contain a novel tricyclic ring system of potential bilogical interest were sythesized. 6-(2,5-Dimethoxphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrido[2,3-d]pyridmidine-2,4(1H,3H)-dione (3a) [throughout the Experimental Detail section, numbers in parenthesis () refer to numbered compounds in FIGS. 1 to 4] was prepared from a pyrido[2,3-d]pyrimidine. 6-Acetoxymethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4) was oxidized with SeO3 to the corresponding 5-formyl derivative (5) which was condensed with 2,5-dimethoxyaniline to form the Schiff base. Reduction of the exocyclic azomethine double bond of the Schiff base with NaBH3CN to (6) followed by thermal cyclization afforded (3a). 2,4-Diamino-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (3b) was synthesized by addition of a pyrimidine ring to the dihydropyrrolo[3,4-c]pyridine system. 1-(4-Methoxphenyl)pyrrolidine- 3-one (18) was condensed with malononitrile to give a Knoevenagel adduct (19). Treatment of (19) with N,N-dimethylaminomethylene chloride in the presence of LDA afforded the 4-N,N-dimethylaminomethylenepyrrolidine derivative (20) which was converted into 6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine (21) by treatment with NH3 /MeOH. Cyclization of (21) with N,N-dimethyl-guanidine afforded the desired product (3b) in high yield.
Name
6-amino-7-cyano-2,3-dihydropyrrolo[3,4-c]pyridine
Quantity
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Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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